3-(Methylthio)-5-(trifluoromethoxy)benzoic acid
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Overview
Description
3-(Methylthio)-5-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group and a methylthio group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Methylthio)-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
3-Methylthio-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its chemical properties and applications.
Uniqueness
3-(Methylthio)-5-(trifluoromethoxy)benzoic acid is unique due to the combination of the trifluoromethoxy and methylthio groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7F3O3S |
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Molecular Weight |
252.21 g/mol |
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O3S/c1-16-7-3-5(8(13)14)2-6(4-7)15-9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
VMDIVPOTLNFKMB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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